1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one
Description
1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one (CAS: 404964-94-9) is a polyfunctional aromatic ketone with the molecular formula C₁₄H₁₄O₃ (molar mass: 230.26 g/mol) . Its structure features a naphthalene backbone substituted with two hydroxyl groups at positions 6 and 7 and a 2-methylpropan-1-one moiety at position 2. The dihydroxy groups confer high polarity and hydrogen-bonding capacity, which influence its solubility and reactivity. This compound is categorized under alcohol/ether and aldehyde/ketone derivatives, suggesting applications in pharmaceutical synthesis or organic chemistry .
Properties
IUPAC Name |
1-(6,7-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8(2)14(17)10-4-3-9-6-12(15)13(16)7-11(9)5-10/h3-8,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULAHTUDJRIEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404964-94-9 | |
| Record name | 1-(6,7-dihydroxynaphthalen-2-yl)-2-Methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are readily available.
Hydroxylation: The naphthalene ring is hydroxylated at the 6 and 7 positions using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Acylation: The hydroxylated naphthalene is then subjected to acylation with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Photochemical Reactions
The compound exhibits light-driven reactivity due to its conjugated naphthalene system ( ):
Key findings from photoredox studies:
-
Undergoes hydrogen abstraction at α-C position (BDE ≈ 98 kcal/mol) under blue light
-
EPR studies confirm radical intermediate formation (g = 1.94) during light exposure
-
Shows regioselective coupling with primary alcohols at C2 position of naphthalene
Condensation Reactions
The ketone group participates in characteristic nucleophilic additions ( ):
Imine Formation
Claisen-Schmidt Condensation
-
With aromatic aldehydes under basic conditions:
Base Temp (°C) Time (h) Yield (%) NaOH 60 4 68 K₂CO₃ 80 6 81 Et₃N RT 24 45 Produces α,β-unsaturated ketones through aldol-type mechanism
Biological Interactions
While not the primary focus of available studies, structural analogs show:
Mechanistic insights:
Stability Considerations
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| pH < 3 | Rapid keto-enol tautomerization | Buffer at pH 6-7 |
| O₂ exposure | Autoxidation of catechol moiety | Store under N₂ atmosphere |
| Light | Photodegradation (t₁/₂ = 4.7 h at 450 nm) | Amber glass storage |
Thermal stability data:
Scientific Research Applications
Medicinal Chemistry
1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug development. Notably, research indicates its potential as an anticancer agent by acting on androgen receptors, thereby inhibiting cancer cell proliferation and overcoming drug resistance in certain cancer types .
Case Study: Anticancer Properties
- A study highlighted the compound's effectiveness in sensitizing cancer cells to anticancer agents, suggesting its utility in combination therapies for improved treatment outcomes .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its hydroxyl groups facilitate various chemical reactions, including oxidation and reduction processes. It can be utilized to synthesize complex organic molecules and other functional derivatives.
Applications in Synthesis:
- As an intermediate for synthesizing naphthalene derivatives.
- In the preparation of novel compounds for material science applications.
Material Science
The unique properties of this compound make it suitable for use in developing advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis and the production of high-performance materials.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
DNA Interaction: Potential to intercalate with DNA, which may explain its anticancer properties by disrupting DNA replication and transcription.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural similarity to Naproxen derivatives.
Key Observations
Aromatic System Complexity: The target compound and the morpholine derivative () share a naphthalene backbone, offering extended conjugation compared to the benzene-based 1-(2-aminophenyl)-2-methylpropan-1-one. This enhances UV absorption and stability but reduces solubility in nonpolar solvents .
Functional Group Impact: Hydroxyl vs. Methoxy/Amino Groups: The dihydroxy groups in the target compound increase polarity and acidity (pKa ~9–10 for phenolic OH) compared to the methoxy (electron-donating) and amino (basic, pKa ~4–5) groups in other derivatives. This makes the target compound more reactive in hydrogen-bonding environments . Ketone and Methyl Groups: The 2-methylpropan-1-one moiety introduces steric hindrance and ketone reactivity (e.g., nucleophilic additions), common in all compared compounds .
Physicochemical Properties: The target compound’s dihydroxy groups likely enhance water solubility compared to the methoxy or amino derivatives, though its larger naphthalene system may offset this effect. The morpholine derivative’s heterocyclic amine group () could improve bioavailability, making it more suitable for pharmacological applications .
The morpholine derivative () was explicitly synthesized for biological studies, reflecting its drug design relevance . The simpler benzene-based amino derivative (27309-55-3) is likely used in agrochemicals or dyes due to its compact structure and basicity .
Biological Activity
Overview of 1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one
This compound is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound is notable for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have shown that naphthalene derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 25 | [Study on Naphthalene Derivatives] |
| Ascorbic Acid | 20 | [Comparative Antioxidant Study] |
| Quercetin | 15 | [Flavonoid Antioxidant Properties] |
Anti-inflammatory Properties
Research has indicated that compounds with naphthalene structures can inhibit pro-inflammatory cytokines. The compound may modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of various naphthalene derivatives. Some findings suggest that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
Case Study: Anticancer Effects in Cell Lines
In a study conducted on breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Increased levels of caspase-3 activity were noted, indicating apoptosis.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Groups : These groups enhance electron donation capabilities, leading to improved radical scavenging.
- Naphthalene Core : The aromatic nature contributes to interactions with biological macromolecules.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one, particularly regarding protection of phenolic hydroxyl groups?
- Methodological Answer : The synthesis of dihydroxy-substituted naphthalene derivatives requires careful protection of hydroxyl groups to prevent undesired side reactions. A two-step approach is suggested:
Protection : Use silyl ethers (e.g., TBSCl) or acetyl groups to protect the 6,7-dihydroxy moieties. For example, K₂CO₃ in DMF can facilitate selective protection under anhydrous conditions .
Coupling : Introduce the 2-methylpropan-1-one group via Friedel-Crafts acylation using isobutyryl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
Final deprotection with acidic or basic conditions (e.g., HCl/MeOH or TBAF) yields the target compound.
Q. How can NMR spectroscopy distinguish between regioisomers or confirm substitution patterns in this compound?
- Methodological Answer :
- ¹H NMR : The 6,7-dihydroxy groups produce broad singlets at δ ~8.5–9.5 ppm (exchange with D₂O confirms -OH presence). The naphthalene aromatic protons show distinct splitting patterns: H-2 (adjacent to the ketone) appears downfield (δ ~7.8–8.2 ppm), while H-3 and H-4 resonate upfield (δ ~7.0–7.5 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~205–210 ppm. Aromatic carbons adjacent to hydroxyl groups are deshielded (δ ~150–155 ppm) .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives :
- HepG2 cells for hepatic toxicity (measure LDH leakage and mitochondrial membrane potential).
- BEAS-2B bronchial epithelial cells for respiratory effects (assess ROS production and cytokine release).
- IC₅₀ values should be determined using MTT assays, with positive controls (e.g., naphthoquinone derivatives). Include dose-response curves spanning 1–100 μM .
Advanced Research Questions
Q. How can contradictory data on the radical scavenging activity of dihydroxy-naphthalenyl ketones be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., DPPH vs. ABTS methods) or solvent effects. Implement a triangulation approach:
Standardize assays : Use identical solvent systems (e.g., methanol with 0.1% TFA) and control for pH .
Computational validation : Perform DFT calculations to compare HOMO/LUMO energies and predict antioxidant capacity.
Cross-validate with in vivo models (e.g., zebrafish oxidative stress assays) to confirm biological relevance .
Q. What catalytic systems improve regioselectivity in the synthesis of 2-methylpropan-1-one derivatives?
- Methodological Answer :
- Lewis acid catalysts : FeCl₃ or Sc(OTf)₃ enhance electrophilic substitution at the naphthalene C-2 position by coordinating with the ketone oxygen .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 2 h) and improves yield (≥90%) by minimizing side reactions .
- Solvent optimization : Use dichloromethane for better solubility of naphthalene intermediates compared to DMF .
Q. How does stereoelectronic tuning of the 2-methylpropan-1-one group influence binding to biological targets?
- Methodological Answer :
- Molecular docking : Compare the compound’s conformation (e.g., using AutoDock Vina) with COX-2 or cytochrome P450 isoforms. The methyl branching increases hydrophobicity, enhancing membrane permeability .
- SAR studies : Synthesize analogs with bulkier substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., CF₃) to assess steric/electronic effects on IC₅₀ values .
Data Analysis & Validation
Q. What analytical techniques validate the stability of this compound under physiological conditions?
- Methodological Answer :
- HPLC-PDA : Monitor degradation at 37°C in PBS (pH 7.4) over 24 h. Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to detect hydrolysis products .
- LC-MS/MS : Identify oxidative metabolites (e.g., quinone formation) via accurate mass measurements (Δ < 5 ppm) .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate). Resolve the dihedral angle between the naphthalene ring and ketone group to confirm planarity (expected: <10° deviation) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O-H···O hydrogen bonds) to explain packing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
